Home > Products > Screening Compounds P57572 > 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol
8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol - 2090315-31-2

8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

Catalog Number: EVT-6287850
CAS Number: 2090315-31-2
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. One method involves the preparation of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins starting from 4-chloro(or 3,4-dichloro)-1,2-dihydroxybenzene. This approach utilizes the Sandmeyer reaction to convert the nitro group to a sulfonamide, leading to the desired 6-sulfamoyl compounds [].
  • Conformations of 2-substituted 2,3-dihydro-1,4-benzodioxines. This study describes the synthesis of various 2-substituted 2,3-dihydro-1,4-benzodioxines, including those with imidazolinium substituents [].
  • Total Synthesis of Racemic and Optically Active Compounds Related to Physostigmine and Ring‐C Heteroanalogues from 3‐[2′‐(dimethylamino)ethyl]2,3‐dihydro‐5‐methoxy‐1,3‐dimethyl‐1H‐indo l‐2‐ol. This research details the synthesis of several compounds related to physostigmine, including (±)-esermethole, (±)-5-O-methylphysovenol, (±)-5-O-methyl-1-thiaphysovenol, and (±)-1-benzyl-1-demethylesermethole, starting from oxindole derivatives [].
  • (E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one. This study focuses on the synthesis and characterization of a specific benzodioxin derivative with a complex substitution pattern [].
Molecular Structure Analysis
  • (E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one. Single-crystal X-ray diffraction analysis revealed that the dihydrodioxine ring adopts a twisted-chair conformation in this specific derivative. The study also reported dihedral angles between different aromatic rings in the molecule [].
  • Single Crystal X-Ray Structure for the Disordered Two Independent Molecules of Novel Isoflavone: Synthesis, Hirshfeld Surface Analysis, Inhibition and Docking Studies on IKKβ of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one. This work investigated the crystal structure of a related isoflavone derivative containing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. The analysis revealed disorder in the methylene groups of the 1,4-dioxane ring and provided insights into the bond lengths, bond angles, and dihedral angles within the molecule [].
  • Conformations of 2-substituted 2,3-dihydro-1,4-benzodioxines. X-ray crystallographic studies were conducted to determine the conformational preferences of different 2-substituted 2,3-dihydro-1,4-benzodioxines. The research highlighted the influence of substituents on the axial or equatorial positioning of groups on the dihydrodioxine ring [].
Chemical Reactions Analysis
  • Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. This study investigated the thermal decomposition of 2,3-dihydro-1,4-benzodioxin, a related compound, and identified o-benzoquinone and 2-methyl-1,3-benzodioxole as the main decomposition products. The reaction proceeds through a biradical intermediate [].
  • Lewis Acid-Directed Reactions of Quinones with Styrenyl Systems: The Case of 2-Methoxy-3-methyl-1,4-benzoquinone. This research explores Lewis acid-catalyzed reactions of 2-methoxy-3-methyl-1,4-benzoquinone with various (E)-1-propenylbenzenes, leading to the formation of bicyclo[4.2.0]oct-3-ene-2,5-diones and benzofuranols. The regioselectivity of the reaction is determined by the nature of the Lewis acid promoter [].
Mechanism of Action
  • Single Crystal X-Ray Structure for the Disordered Two Independent Molecules of Novel Isoflavone: Synthesis, Hirshfeld Surface Analysis, Inhibition and Docking Studies on IKKβ of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one. This research investigated the inhibitory effects of a related isoflavone derivative on IKKβ, a key enzyme in the NF-κB signaling pathway. Western blot analysis and molecular docking studies suggested that the compound binds to the active site of IKKβ, hindering its activity [].
  • Anandamide-Mediated CB1/CB2 Cannabinoid Receptor-Independent Nitric Oxide Production in Rabbit Aortic Endothelial Cells. While not directly related to 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol, this study explored the mechanism of action of anandamide, a cannabinoid receptor ligand. The research revealed that anandamide stimulates nitric oxide production in endothelial cells through a pathway independent of CB1 and CB2 receptors [, ].

(E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one

Compound Description: (E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one is a complex organic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety. The crystal structure of this compound has been analyzed, revealing the presence of an intramolecular O—H⋯O hydrogen bond and weak intermolecular C—H⋯O hydrogen bonds.

Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin structure with 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol, with the key difference being the substituents on the aromatic ring. This compound has a benzyloxy group at position 8 and a complex substituted phenyl group at position 6, linked through a prop-2-en-1-one bridge.

2-Substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins

Compound Description: This represents a series of 2,3-dihydro-1,4-benzodioxin derivatives featuring a sulfamoyl group at either position 5 or 6 and various substituents at position 2. These compounds were synthesized and investigated for their diuretic and antihypertensive activities in rats.

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin structure with 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol. The key difference lies in the presence of a sulfamoyl group instead of a methoxy and hydroxyl group at positions 5 or 6, respectively.

N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides

Compound Description: This refers to a series of synthetic compounds containing both a 2,3-dihydro-1,4-benzodioxin moiety and a sulfonamide group. These compounds were synthesized and evaluated for their potential as acetylcholinesterase inhibitors.

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin structure with 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol. The key difference lies in the substitution at position 6, where these related compounds feature a sulfonamide group linked to a 4-methylbenzenesulfonyl moiety and various alkyl or aralkyl groups.

2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl Derivatives

Compound Description: This group includes various compounds with a 2-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl moiety. Examples include 2-(2-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium bromide (4) and its dibenzoyltartrate salt (5), as well as 2-(2-isopropyl-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydroimidazolium chloride (6). X-ray crystallographic studies were conducted on these compounds to determine the conformational preferences of the substituents on the dihydrodioxine ring.

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin core with 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol. The primary difference lies in the substitution at position 2, where these compounds feature a methoxy group and an additional substituent, such as a dihydroimidazolium group or an isopropyl group.

2,3-Dihydro-1,4-benzodioxin

Compound Description: 2,3-Dihydro-1,4-benzodioxin is a simple bicyclic organic compound, serving as the core structure for various derivatives. Its thermal decomposition has been studied, showing its primary decomposition routes involve the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole through a biradical intermediate.

Relevance: This compound represents the base structure of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol, lacking only the methoxy and hydroxyl substituents at positions 8 and 6, respectively.

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one

Compound Description: This compound, also known as isoflavone 5, features a 2,3-dihydrobenzo[b][1,4]dioxin moiety connected to a 6,7-dimethoxy-4H-chromen-4-one unit. This isoflavone has been synthesized and its crystal structure analyzed, revealing disorder in the methylene groups of the 1,4-dioxane ring. It exhibited inhibition of TNFα-induced phosphorylation of IKKα/β and demonstrated inhibitory effects on the clonogenicity of HCT116 human colon cancer cells.

Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin core structure with 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol. The key difference is the presence of a chromenone unit linked to position 6 and two methoxy groups on the chromenone moiety.

(+)-(2R,3R)-7-Formyl-6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-2,3-dihydro-1,4-benzodioxin

Compound Description: This compound is a chiral derivative of 2,3-dihydro-1,4-benzodioxin, incorporating a formyl group at position 7, a methoxy group at position 6, a methoxymethyl group at position 2, and a 3,4-methylenedioxyphenyl group at position 3. It serves as a key building block for the total synthesis of haedoxan A.

Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin core with 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol. The key differences are the specific stereochemistry at positions 2 and 3, the formyl group at position 7 instead of a hydroxyl group, and the presence of a methoxymethyl and 3,4-methylenedioxyphenyl group at positions 2 and 3, respectively.

Properties

CAS Number

2090315-31-2

Product Name

8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxin-7-ol

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3

InChI Key

FKZMRBZTNJGJCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.